5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-8-6-3-1-2-4-7(6)12-9-10-5-11-13(8)9/h5H,1-4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDUUMAZYOEHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345546 | |
| Record name | [1,2,4]Triazolo[5,1-b]quinazolin-9-ol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99131-44-9 | |
| Record name | [1,2,4]Triazolo[5,1-b]quinazolin-9-ol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Structural Characterization
The synthesized compound undergoes rigorous structural analysis to confirm its identity:
Spectral Analysis
-
Infrared (IR) Spectroscopy : Used to identify functional groups.
Crystallographic Data
The compound crystallizes in the monoclinic space group P21/c with:
Hydrogen Bonding and π-Stacking
In the crystal lattice, N—H⋯N and C—H⋯O hydrogen bonds form a layered structure, complemented by slipped π-stacking interactions . Key bond geometries include:
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1—H1⋯N3 | 0.919(15) | 1.907(15) | 2.8208(12) | 173.1(13) |
| C9—H9⋯O1 | 0.95 | 2.57 | 3.3282(12) | 137 |
| Symmetry codes: (i) x, 1−y, z; (ii) −x, y, −z+1 . |
Molecular Docking and Reactivity Insights
Molecular docking studies were conducted to evaluate interactions with biological targets, though specific reactivity details (e.g., binding affinities) are not explicitly quantified in the provided sources. The fused triazole and quinazoline rings exhibit a dihedral angle of 2.52° , which may influence reactivity by modulating ring strain and π-electron delocalization .
Key Comparisons and Reaction Mechanism
The synthesis avoids traditional catalysts or bases, relying on reflux in acetic acid to drive the reaction. This contrasts with earlier methods (e.g., Berecz et al.) by reducing reagent quantities and reaction times while maintaining high yields .
Scientific Research Applications
Introduction to 5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
This compound (THTQ) is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the applications of THTQ in scientific research, particularly in medicinal chemistry, biology, and material sciences.
Synthesis and Characterization
The synthesis of THTQ has been achieved through various methods, typically involving the cyclization of appropriate precursors. One effective method includes the reaction of 1H-1,2,4-triazol-5-amine with ethyl 2-oxo-cyclohexanecarboxylate under reflux conditions in acetic acid. This method has shown a high yield of 97% and is economically favorable compared to previous synthesis routes . Characterization techniques such as NMR and IR spectroscopy confirm the structure of THTQ, revealing significant peaks corresponding to its functional groups.
Antimicrobial Activity
THTQ has demonstrated promising antimicrobial properties. In a study assessing its antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus, THTQ exhibited inhibition zones ranging from 9 mm to 16 mm. The minimum inhibitory concentration (MIC) for E. coli was found to be 3.75 mg/mL, indicating its potential as an effective antimicrobial agent .
Table 1: Antibacterial Activity of THTQ
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| E. coli | 15-16 | 3.75 |
| S. aureus | 15-16 | 3.75 |
| Bacillus subtilis | 9-19 | 1.875 |
| Proteus mirabilis | 9 | 1.875 |
Antiviral Properties
Research indicates that THTQ may possess antiviral activity against SARS-CoV-2 and other viral pathogens. The presence of the triazole ring enhances its interaction with viral enzymes, making it a candidate for further investigation in antiviral drug development .
Anticancer Activity
THTQ has been explored for its anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines suggests that it may interfere with critical cellular pathways involved in tumor growth and metastasis . Further studies are necessary to elucidate the mechanisms behind these effects.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of THTQ with various biological targets. For instance, docking against E. coli Topoisomerase IV yielded a score of -6.1 kcal/mol, indicating strong binding potential compared to standard inhibitors like streptomycin (-5.3 kcal/mol) . This suggests that THTQ could serve as a lead compound for designing new enzyme inhibitors.
Table 2: Molecular Docking Scores
| Target Enzyme | Docking Score (kcal/mol) |
|---|---|
| E. coli Topoisomerase IV | -6.1 |
| Cytochrome P450 from Mycobacterium tuberculosis | -7.0 |
| Streptomycin | -5.3 |
Material Science Applications
Beyond biological applications, THTQ is being investigated for its potential use in material sciences as a building block for synthesizing novel materials with unique properties. Its structural characteristics allow it to act as a ligand in coordination chemistry and contribute to the development of advanced materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., chlorothiophene in Compound 19) enhance thrombin inhibition potency, while bulky aryl groups (e.g., in 9g) may improve receptor selectivity .
- Regioisomerism : Pyridyl-derived analogs (e.g., Compounds 20 and 22) can form regioisomers (21 and 23) due to acyl migration during synthesis, complicating purification .
Key Observations :
- Catalyst Innovations: Deep eutectic solvents (e.g., NGPU) significantly improve yields (92%) and reduce reaction times (2 hours) compared to traditional methods .
Physicochemical and Spectral Properties
Table 3: Spectral and Physicochemical Data
Key Observations :
- Lipophilicity : Chlorothiophene and pyrazinyl substituents (Compound 19) increase XLogP (3.8), favoring blood-brain barrier penetration .
Biological Activity
5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The compound features a fused triazole and quinazoline structure which contributes to its biological properties. The crystal structure reveals a layered arrangement stabilized by hydrogen bonds and π-stacking interactions. The dihedral angle between the triazole and quinazoline rings indicates a slight non-planarity which may influence its reactivity and interaction with biological targets .
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. In a study assessing the cytotoxic effects of various synthesized compounds against human cancer cell lines (including Huh7-D12, Caco-2, HCT-116), this compound showed promising results with IC50 values in the micromolar range. Specifically:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), among others.
- IC50 Values : Ranged from approximately 1 µM to 3 µM depending on the specific derivative and cell line tested.
These results suggest that this compound could be a viable candidate for further development in cancer therapeutics due to its selective toxicity towards cancer cells without affecting normal cells significantly .
Kinase Inhibition
The biological activity of this compound has also been explored in the context of kinase inhibition. Kinases play crucial roles in signaling pathways that regulate cell division and survival. Inhibitors of these enzymes can be effective in treating cancers:
- Kinases Tested : CDK9/CyclinT, GSK-3β, JAK3.
- Inhibition Results : Some derivatives showed moderate inhibitory activity against JAK3 and Haspin kinases at concentrations ranging from 10 μM to 1 μM.
This suggests that the compound may interfere with critical signaling pathways in cancer cells .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of the biological activity of derivatives of this compound:
| Study | Findings | Biological Activity |
|---|---|---|
| Ettahiri et al. (2023) | Evaluated cytotoxicity against multiple cancer cell lines | Significant growth inhibition (IC50: 1 µM - 3 µM) |
| MDPI Study (2024) | Assessed kinase inhibition | Moderate inhibition of JAK3 and Haspin kinases |
| NCBI Report (2023) | Structural analysis via X-ray crystallography | Layered structure with hydrogen bonding stabilizing interactions |
These findings collectively indicate that this compound possesses notable anticancer properties and potential as a kinase inhibitor.
Q & A
Q. Methodological Considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Higher temperatures (100–120°C) accelerate cyclization but may require inert atmospheres to prevent oxidation.
- Crystallization : Use DMF/ethanol mixtures for high-purity crystals (>95%) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Reflux, 12h, EtOH | 65–70 | 90 | |
| Copper-catalyzed | CuI, DMF, 100°C, 6h | 80–85 | 95 | |
| Ultrasound-assisted | 40 kHz, RT, 1h | 75 | 92 |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?
Q. Basic
- FT-IR : Look for C=O stretch at ~1636 cm⁻¹ and N-H stretch at ~3424 cm⁻¹ .
- ¹H NMR : Key signals include methyl groups (δ 1.01–1.07 ppm), aromatic protons (δ 7.24–7.42 ppm), and CH=N imine protons (δ 7.69 ppm) .
- ¹³C NMR : Carbonyl signals appear at δ 193.4 ppm, with aromatic carbons in δ 127–150 ppm .
- LC-MS : Molecular ion peaks (e.g., m/z 340 for derivatives) confirm molecular weight .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
How can researchers resolve contradictions in reported synthetic protocols or spectral data for this compound?
Q. Advanced
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) from conflicting studies .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formulas when spectral data discrepancies arise (e.g., misassigned CH=N vs. aromatic protons) .
- Cross-reference crystallography : Compare X-ray diffraction data (e.g., bond lengths, angles) with computational models to verify structural assignments .
Example : A reported δ 7.69 ppm CH=N signal may overlap with aryl protons in derivatives; use NOESY to distinguish proximity effects.
What strategies are employed for late-stage functionalization of the triazoloquinazolinone core to enhance pharmacological activity?
Q. Advanced
- C-H functionalization : Use palladium or copper catalysts to introduce substituents (e.g., aryl, alkyl groups) at positions 2 or 7 .
- Directing groups : Install pyridine or morpholine moieties to steer regioselectivity during cross-coupling reactions .
- Microwave-assisted synthesis : Accelerate Suzuki-Miyaura couplings (20–30 minutes) for rapid library generation .
Q. Table 2: Functionalization Examples
| Modification | Method | Bioactivity Target | Reference |
|---|---|---|---|
| 2-Chlorophenyl addition | Cu-catalyzed C-H activation | Anticancer | |
| Morpholine substitution | Nucleophilic aromatic substitution | Antibacterial |
How do computational methods (e.g., DFT) contribute to understanding the electronic structure and reactivity of this compound?
Q. Advanced
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV) to identify electrophilic sites for functionalization .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic targets .
- Reaction pathway optimization : Calculate activation energies for cyclization steps to refine synthetic protocols .
Case Study : DFT analysis of a chlorophenyl derivative revealed enhanced electron-withdrawing effects at position 2, guiding selectivity in cross-coupling reactions .
What experimental designs are recommended for studying the environmental fate and biodegradation of this heterocyclic compound?
Q. Advanced
- Lab-scale biodegradation : Use OECD 301D assays with activated sludge to assess aerobic degradation over 28 days .
- LC-MS/MS tracking : Quantify parent compound and metabolites in water/soil matrices with detection limits <0.1 ppb .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) to prioritize hazard assessments .
Note : Avoid UV-based degradation studies due to the compound’s weak chromophore; opt for advanced oxidation processes (e.g., ozonation) .
What are the best practices for purification and crystallization of this compound to achieve high purity for biological testing?
Q. Basic
- Solvent selection : Use DMF/ethanol (1:3) for slow evaporation, yielding needle-like crystals suitable for X-ray analysis .
- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to remove dimeric byproducts .
- Recrystallization : Perform hot filtration in DMF to eliminate insoluble impurities .
Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water gradient) with >99% purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
